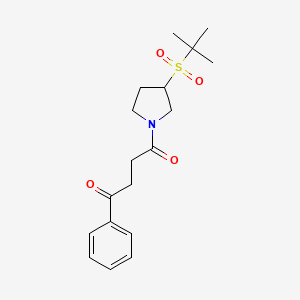

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-4-phenylbutane-1,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-4-phenylbutane-1,4-dione, also known as BTPD, is a chemical compound that has gained significant attention in the field of scientific research. BTPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

科学的研究の応用

Synthesis and Characterization

- Nickel(II) and Copper(II) Complexes : Research involving the synthesis and characterization of metal complexes with Schiff base ligands derived from the condensation of diamines and ketones, such as 1-phenylbutane-1,3-dione, showcases the application of similar compounds in coordination chemistry. These studies contribute to the understanding of complex formation and the structural properties of metal-ligand interactions, which are crucial for catalysis, materials science, and bioinorganic chemistry (Bhowmik, Drew, & Chattopadhyay, 2011).

Chemical Reactions and Catalysis

- Cross Coupling Reactions : The catalyzed cross-coupling of bromopyridines and sulfonamides demonstrates the utility of catalytic systems involving diones and related structures in organic synthesis. Such methodologies enable the formation of N-substituted pyridyl sulfonamides, expanding the toolkit for constructing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals (Han, 2010).

Material Science and Sensor Applications

- Metallopolymer for Detection : The development of Ln(III)-based metallopolymers incorporating dione ligands for the sensitive and selective detection of pyrophosphate (PPi) showcases the application of such compounds in the creation of functional materials. These materials find use in bioimaging, environmental monitoring, and as chemical sensors, leveraging the unique luminescent properties of lanthanide ions (Zhang et al., 2019).

Organic Synthesis and Drug Design

- Stereoselective Michael Addition : The use of pyrrolidine-derived catalysts for the stereoselective Michael addition of ketones to nitroolefins exemplifies the application of related structures in asymmetric synthesis. Such reactions are pivotal in the development of enantioenriched molecules that are fundamental in the synthesis of bioactive compounds and pharmaceuticals (Singh et al., 2013).

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with target proteins in a specific manner, leading to different biological profiles . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Modifications of the pyrrolidine ring structure have been reported to optimize the pharmacokinetic profile of related compounds .

Result of Action

Compounds with a pyrrolidine ring are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can influence the biological activity of related compounds .

特性

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4S/c1-18(2,3)24(22,23)15-11-12-19(13-15)17(21)10-9-16(20)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACUHAHXBOBBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-12-oxo-N-(4-phenoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2745847.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)

![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)